molecular formula C19H18N2O3 B7553128 N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide

N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide

Cat. No. B7553128
M. Wt: 322.4 g/mol
InChI Key: IZQAXYNQJGCTKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide, also known as EPOA, is a chemical compound that has gained interest in the scientific community due to its potential applications in biochemical and physiological research. EPOA is a synthetic compound that is synthesized through a specific method and has a unique mechanism of action that makes it useful in laboratory experiments.

Mechanism of Action

N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide works by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of prostaglandins and leukotrienes, which are inflammatory mediators that contribute to the development of various diseases. By inhibiting the activity of these enzymes, N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide can reduce inflammation and prevent the development of certain diseases.
Biochemical and Physiological Effects
N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. The compound has also been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress. Additionally, N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide has been shown to have anti-tumor effects, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide has several advantages for use in laboratory experiments. The compound is stable and can be easily synthesized in large quantities. Additionally, N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide has a unique mechanism of action that makes it useful for studying the activity of certain enzymes and pathways. However, there are also limitations to using N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide in lab experiments. The compound has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide has not been extensively studied in vivo, making it unclear how the compound will behave in living organisms.

Future Directions

There are several future directions for research on N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide. One potential direction is to study the compound's effects on different types of cancer and inflammation. Another direction is to investigate the potential neuroprotective effects of N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide in animal models of neurological disorders. Additionally, future research could focus on developing more effective methods for administering N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide in lab experiments.
Conclusion
In conclusion, N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is a synthetic compound that has potential applications in scientific research. The compound is synthesized through a specific method and has a unique mechanism of action that makes it useful for studying the activity of certain enzymes and pathways. N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide has several advantages for use in laboratory experiments, including stability and a unique mechanism of action. However, there are also limitations to using N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide in lab experiments, including low solubility in water and limited in vivo studies. Future research on N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide could focus on investigating its potential applications in cancer and inflammation research, as well as its neuroprotective effects.

Synthesis Methods

N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is synthesized through a specific method that involves the reaction of 4-ethylphenylhydrazine with 2-phenoxyacetyl chloride in the presence of a base. The resulting compound is then reacted with 2-bromo-5-fluorophenyl isocyanate to produce N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide. The synthesis of N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide has potential applications in scientific research, particularly in the field of biochemistry and physiology. The compound has been shown to be effective in inhibiting the activity of certain enzymes that are involved in the development of diseases such as cancer and inflammation. N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-14-8-10-15(11-9-14)17-12-19(24-21-17)20-18(22)13-23-16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQAXYNQJGCTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide

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